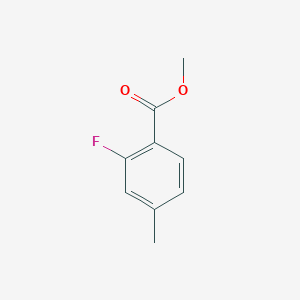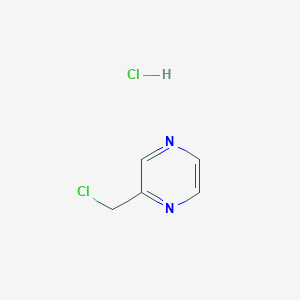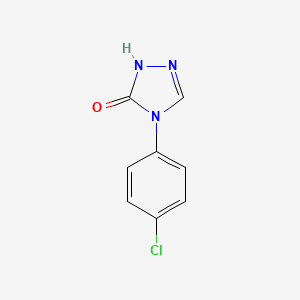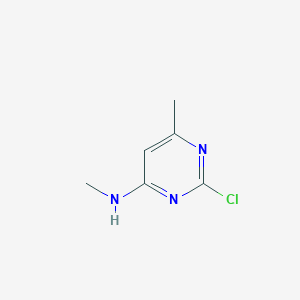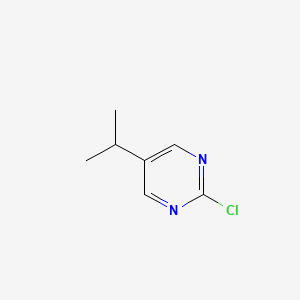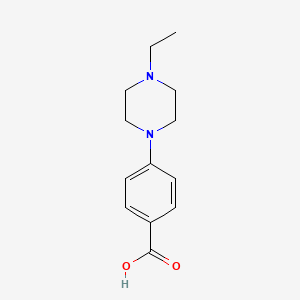
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane” is a type of disiloxane, which is a class of silicon-based organic compounds containing a Si-O-Si linkage . It is also known by other names such as sym-Tetramethyldisiloxane, Bis(dimethylsilyl) ether, Bis(dimethylsilyl) oxide, Dimethylsilyl ether, Tetramethyldisiloxane, 1,1,3,3-Tetramethyldisiloxane, 1,3-Dihydrotetramethyldisiloxane .
Aplicaciones Científicas De Investigación
Synthesis of Optically Active SiO-Containing Polymers
Tris(pentafluorophenyl)borane has shown effectiveness as a catalyst in synthesizing optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. The use of 1,1,3,3-tetramethyl-1,3-disiloxane in this process results in polymers with better controlled chemical and stereoregular structures, surpassing those obtained from traditional bis(silanol)s and bis(dimethylamino)dimethylsilane methods. This advancement indicates the compound's critical role in producing polymers with precise optical activity and thermal properties, essential for specialized applications (Zhou & Kawakami, 2005).
Novel Hydroxyester Disiloxanes Synthesis
Hydroxyester disiloxanes, including 1,3-bis(6-hydroxyhexanoylmethyl)-1,1,3,3-tetramethyl disiloxane, were synthesized to develop poly(siloxane-urethane) copolymers. The innovative synthesis of these compounds allows for the creation of materials with unique properties, contributing significantly to the development of new polymer blends with potential applications in various industries, from coatings to biomedical devices (Pusztai, Nagy, & Wagner, 2012).
Epoxy Curing System Enhancements
1,3-Bis(3-aminopropyl) tetramethyl disiloxane (DS) serves as an effective liquid epoxy curing agent. It significantly lowers the viscosity of epoxy systems, which enables higher filler loading and effectively reduces the coefficient of thermal expansion (CTE) of epoxy molding compounds (EMCs). This adjustment in the epoxy curing process is crucial for producing high-reliability semiconductor devices, demonstrating the compound's importance in advancing electronic packaging materials (Li & Xie, 2009).
Advancements in Olefin Polymerization
Disiloxane-bridged indenyl metallocene catalysts have shown unique and unexpected behavior in olefin polymerization. These catalysts, synthesized from 1,1,3,3-tetramethyl-1,3-bis(indenyl)disiloxane, polymerize ethylene only when activated by specific cocatalysts. Their application underscores the potential of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane derivatives in refining polymerization processes, leading to the production of new polymeric materials with tailored properties (Song, Shackett, Chien, & Rausch, 1995).
Propiedades
Número CAS |
690-56-2 |
|---|---|
Nombre del producto |
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane |
Fórmula molecular |
C10H20F6OSi2 |
Peso molecular |
326.43 g/mol |
Nombre IUPAC |
trimethyl-[methyl-bis(3,3,3-trifluoropropyl)silyl]oxysilane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,3)17-19(4,7-5-9(11,12)13)8-6-10(14,15)16/h5-8H2,1-4H3 |
Clave InChI |
HPHWGSZEZXZPHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
SMILES canónico |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



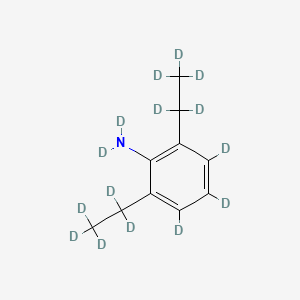
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)

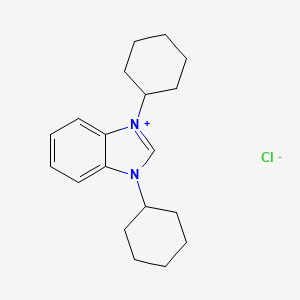
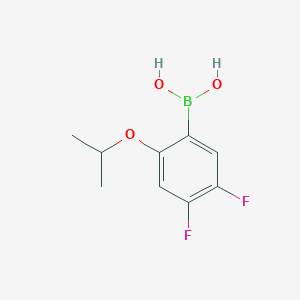
![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)
